molecular formula C19H24N6O4 B455400 2'-(ADAMANTAN-1-YL)-3,5,5'-TRIMETHYL-4,4'-DINITRO-2'H-1,3'-BIPYRAZOLE

2'-(ADAMANTAN-1-YL)-3,5,5'-TRIMETHYL-4,4'-DINITRO-2'H-1,3'-BIPYRAZOLE

Cat. No.: B455400
M. Wt: 400.4g/mol
InChI Key: AZLQUFLNCQTHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole is a complex organic compound that features a unique structure combining adamantane and bipyrazole moieties. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while bipyrazole is a heterocyclic compound containing two pyrazole rings. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(1-adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid . The resulting intermediate is then subjected to further reactions to introduce the bipyrazole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The adamantyl and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the adamantyl or pyrazole rings.

Scientific Research Applications

2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(1-adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can participate in redox reactions, while the adamantyl moiety can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantyl moiety but differ in their functional groups.

    Bipyrazole derivatives: Compounds such as 3,5-dimethyl-4-nitro-1H-pyrazole share the pyrazole moiety but differ in their substituents.

Uniqueness

2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole is unique due to the combination of the adamantyl and bipyrazole moieties, which imparts distinct chemical and physical properties. This combination enhances its stability, rigidity, and potential for diverse applications in various fields .

Properties

Molecular Formula

C19H24N6O4

Molecular Weight

400.4g/mol

IUPAC Name

1-[2-(1-adamantyl)-5-methyl-4-nitropyrazol-3-yl]-3,5-dimethyl-4-nitropyrazole

InChI

InChI=1S/C19H24N6O4/c1-10-16(24(26)27)12(3)22(20-10)18-17(25(28)29)11(2)21-23(18)19-7-13-4-14(8-19)6-15(5-13)9-19/h13-15H,4-9H2,1-3H3

InChI Key

AZLQUFLNCQTHSA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=C(C(=NN2C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C2=C(C(=NN2C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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